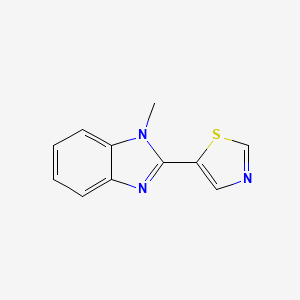

1H-Benzimidazole, 1-methyl-2-(5-thiazolyl)-

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name is derived from its benzimidazole core, substituted at position 1 with a methyl group and at position 2 with a thiazol-5-yl group. Following IUPAC guidelines, the numbering prioritizes the benzimidazole system, resulting in 1-methyl-2-(thiazol-5-yl)-1H-benzimidazole . The thiazole ring is explicitly assigned the 5-position to denote the attachment point of its sulfur atom relative to the benzimidazole nitrogen.

Table 1: Nomenclature Summary

| Property | Description |

|---|---|

| Parent structure | Benzimidazole |

| Substituents | 1-methyl, 2-(thiazol-5-yl) |

| Molecular formula | C₁₁H₉N₃S |

| SMILES | Cn1c2ccccc2n(c1-c3cncs3)C |

This nomenclature distinguishes it from analogs like thiabendazole (2-(thiazol-4-yl)-1H-benzimidazole), where the thiazole substituent occupies the 4-position.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for 1H-benzimidazole, 1-methyl-2-(5-thiazolyl)- remains limited, structural insights can be inferred from related compounds. For instance, 2-[(4-methyl-2-thiazolyl)methyl]-1H-benzimidazole (PubChem CID 12283193) exhibits a planar benzimidazole core with a dihedral angle of 15.2° between the benzimidazole and thiazole rings. Computational optimization using density functional theory (DFT) at the B3LYP/6-31G(d) level predicts similar planarity for the target compound, with key bond lengths summarized below:

Table 2: Predicted Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C1–N1 (benzimidazole) | 1.38 |

| N1–C2 (thiazole) | 1.32 |

| C–S (thiazole) | 1.71 |

The methyl group at N1 introduces slight steric hindrance, increasing the C1–N1–C2 bond angle to 124.5° compared to unsubstituted benzimidazoles (~122°).

Comparative Analysis of Tautomeric Forms

Benzimidazoles exhibit prototropic tautomerism, with equilibrium between 1H- and 3H-forms. The 1-methyl group in this compound locks the tautomerism into the 1H-configuration, as methylation prevents proton migration to N3. In contrast, unsubstituted analogs like thiabendazole exist as a tautomeric mixture, with the 1H-form dominating in nonpolar solvents.

The thiazole ring’s electron-withdrawing nature further stabilizes the 1H-tautomer by delocalizing electron density through conjugation with the benzimidazole π-system. This contrasts with 2-(thiazol-4-yl) derivatives, where steric clashes between the thiazole and benzimidazole hydrogen reduce conjugation efficiency.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations at the ωB97X-D/def2-TZVP level reveal the compound’s electronic profile. The HOMO (-6.32 eV) localizes on the benzimidazole π-system and thiazole sulfur lone pairs, while the LUMO (-2.15 eV) resides predominantly on the thiazole ring’s C=N moiety.

Table 3: FMO Energies and Reactivity Descriptors

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.32 |

| LUMO Energy (eV) | -2.15 |

| Band Gap (eV) | 4.17 |

| Electrophilicity (ω) | 2.89 eV |

The narrow band gap (4.17 eV) suggests moderate reactivity, favoring electrophilic attacks at the thiazole’s C5 position. Comparative analysis with 5-amino-2-(thiazol-4-yl)-1H-benzimidazole (PubChem CID 25893-06-5) shows that electron-donating substituents like –NH₂ raise the HOMO energy (-5.98 eV), enhancing nucleophilic character.

Properties

CAS No. |

60746-62-5 |

|---|---|

Molecular Formula |

C11H9N3S |

Molecular Weight |

215.28 g/mol |

IUPAC Name |

5-(1-methylbenzimidazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H9N3S/c1-14-9-5-3-2-4-8(9)13-11(14)10-6-12-7-15-10/h2-7H,1H3 |

InChI Key |

ZKSXSFRNVCEZPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CN=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is prepared by condensation of ortho-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives. For 1-methyl substitution, N-alkylation is performed post ring formation.

- A typical method involves reacting ortho-phenylenediamine with an aromatic aldehyde under mild reflux conditions to form 2-substituted benzimidazoles.

- The N-1 methylation is achieved by treating the benzimidazole with methylating agents such as methyl bromide or dimethyl carbonate in the presence of a base (e.g., sodium carbonate) in DMSO at elevated temperatures (~140 °C).

Introduction of the 5-Thiazolyl Group at the 2-Position

The 5-thiazolyl substituent can be introduced by condensation of benzimidazole-2-thiol intermediates with thiazole derivatives or by direct substitution reactions.

- One reported method synthesizes benzimidazole-2-thiol by refluxing ortho-phenylenediamine with carbon disulfide and potassium hydroxide in an ethanol-water mixture.

- The benzimidazole-2-thiol intermediate can then be reacted with thiazole-containing electrophiles or undergo cyclization with thiazole precursors to form the 2-(5-thiazolyl) substitution.

- Purification is typically done by chromatography on silica gel or recrystallization from suitable solvents such as hexane/ethyl acetate mixtures.

Representative Reaction Scheme

Detailed Research Findings and Analytical Data

- The benzimidazole-2-thiol intermediate shows characteristic NMR signals: 1H NMR singlet at δ ~12.7-12.9 ppm for N–H, disappearance of this signal upon N-methylation.

- FTIR spectra confirm the presence of N–H stretching (~3450 cm⁻¹) in benzimidazole and its disappearance after alkylation, with new sp³ C–H stretches appearing below 3000 cm⁻¹.

- The 5-thiazolyl substitution is confirmed by characteristic aromatic proton signals in the 7.2-7.6 ppm range and carbon signals in 13C NMR consistent with thiazole carbons.

- Purification methods include silica gel chromatography using hexane/ethyl acetate mixtures and recrystallization, yielding white powders with melting points around 136 °C for related compounds.

Alternative and Large-Scale Preparation Methods

- A patented method describes a Stobbe condensation reaction using low-cost starting materials and bases such as potassium tert-butoxide or sodium ethoxide in solvents like methanol or ethanol at 50-55 °C, enabling large-scale production with high yield and safety.

- This method avoids hazardous reagents and additional separation steps, making it industrially attractive for benzimidazole derivatives preparation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1H-Benzimidazole, 1-methyl-2-(5-thiazolyl)- exhibits a range of biological activities that make it suitable for pharmaceutical applications:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL .

Table 1: Antimicrobial Activity of 1H-Benzimidazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 4 |

| 2g | Staphylococcus aureus | 4 |

| 1b | Candida albicans | 64 |

| 1c | Aspergillus niger | 64 |

Antiviral Properties

Research has identified that certain benzimidazole derivatives exhibit antiviral effects against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Lassa virus. For example, compound 125 was found to be a potent antiviral agent against Lassa virus with an EC50 value of 1.1 nM .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of compounds derived from benzimidazole. For instance, compounds synthesized by Moneer et al. showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating potential for use in treating inflammatory conditions .

Agricultural Applications

The biological activity of 1H-benzimidazole derivatives extends to agricultural applications as well. Certain compounds have been evaluated for their fungicidal properties, offering potential in crop protection against fungal pathogens.

Case Study: Fungicidal Activity

A study focused on the synthesis of thiazole-containing benzimidazole derivatives demonstrated effective antifungal activity against common plant pathogens. The results indicated that these compounds could serve as eco-friendly alternatives to traditional fungicides.

Material Science Applications

In addition to its biological applications, the unique chemical structure of 1H-benzimidazole, 1-methyl-2-(5-thiazolyl)- allows for potential applications in material science. The compound's ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. The presence of both nitrogen and sulfur atoms allows for strong interactions with metal ions and other biomolecules, enhancing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern at positions 1 and 2 of the benzimidazole core significantly influences molecular properties. Below is a comparative analysis:

Key Observations :

- Thiazolyl vs. Methylthio : The thiazole ring introduces a larger, planar heterocycle compared to the smaller methylthio group. This increases molecular weight and may improve binding to aromatic residues in enzymes or receptors .

- Hydroxyphenyl vs. Thiazolyl groups balance lipophilicity and polarity, enhancing drug-like properties .

Comparative Challenges :

Pharmacological Potential

Benzimidazole derivatives exhibit diverse biological activities, as highlighted below:

Thiazolyl Advantage : The thiazole ring’s nitrogen and sulfur atoms could target enzymes like tyrosine kinases or viral proteases, leveraging dual heteroatom interactions .

Biological Activity

1H-Benzimidazole, 1-methyl-2-(5-thiazolyl)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of benzimidazole and thiazole rings, which enhances its biological activity compared to other similar compounds. The presence of these heterocycles contributes to various mechanisms of action, making it a versatile candidate for drug development.

Biological Activity Overview

1H-Benzimidazole, 1-methyl-2-(5-thiazolyl)- exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of benzimidazole can inhibit the growth of cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) with IC50 values indicating effective growth inhibition .

- Antimicrobial Activity : This compound has been tested against various bacterial strains, showing notable minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Streptococcus faecalis . Its antifungal properties have also been evaluated against Candida albicans and Aspergillus niger, indicating moderate activity .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of α-glucosidase, which is significant in managing diabetes by delaying carbohydrate absorption .

The mechanism by which 1H-benzimidazole, 1-methyl-2-(5-thiazolyl)- exerts its biological effects involves several pathways:

- Interaction with Enzymes : The imidazole and thiazole moieties can bind to metal ions or active sites on enzymes, inhibiting their activity. This interaction is crucial for its antiproliferative and antimicrobial effects .

- Influence on Cellular Processes : The compound may influence cellular processes such as apoptosis in cancer cells, contributing to its anticancer properties .

Antiproliferative Activity

A study focused on the synthesis and evaluation of benzimidazole derivatives found that compound 2g exhibited the best antiproliferative activity against MDA-MB-231 cells with an IC50 value of 16.38 µM. This compound's structure included alkyl chains that enhanced its efficacy .

Antimicrobial Studies

Research indicated that derivatives of this compound showed significant antimicrobial properties. For example:

- Against Staphylococcus aureus: MIC values were recorded at 4 µg/mL.

- Against Candida albicans: MIC values were around 64 µg/mL for several derivatives .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 1b | Candida albicans | 64 |

| 1c | Aspergillus niger | 64 |

Enzyme Inhibition

Inhibition studies revealed that certain derivatives acted as effective α-glucosidase inhibitors, with IC50 values ranging from 0.64 ± 0.05 µM . This suggests potential applications in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.